N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide
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Description
Molecular Structure Analysis
The N-[4-(cyanomethyl)phenyl]-1-methylcyclopentane-1-carboxamide molecule contains a total of 37 bond(s). There are 19 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), and 1 nitrile(s) (aliphatic) .Scientific Research Applications
Cyanoacetylation of Amines
Cyanoacetamide derivatives play a crucial role in heterocyclic synthesis. They serve as versatile reactants due to the strategic positioning of the carbonyl and cyano groups. Specifically, N-aryl and N-heteryl cyanoacetamides can undergo condensation and substitution reactions. Researchers have explored their utility in building diverse organic heterocycles, making them valuable precursors for drug discovery and chemical biology .
Aggregation-Induced Emission (AIE) Materials
Macromolecules with aggregation-induced emission (AIE) characteristics have gained attention as soft luminescent materials. These materials exhibit high brightness in aggregate and solid states, making them suitable for applications such as sensors, imaging agents, and optoelectronic devices. While not directly mentioned in the literature for this specific compound, exploring its AIE properties could be an interesting avenue .
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c21-15-12-16-8-10-18(11-9-16)22-19(23)20(13-4-5-14-20)17-6-2-1-3-7-17/h1-3,6-11H,4-5,12-14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIYMJABROKOIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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